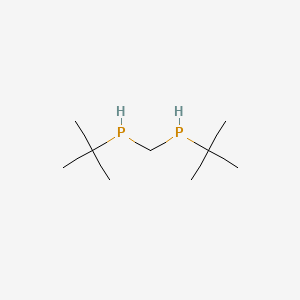
Methylenebis(tert-butylphosphane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylenebis(tert-butylphosphane) is a chemical compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. Methylenebis(tert-butylphosphane) is particularly notable for its use as a ligand in various chemical reactions, especially in catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylenebis(tert-butylphosphane) can be synthesized through the reaction of tert-butylphosphane with methylene chloride under controlled conditions. The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the tert-butylphosphane, allowing it to react with methylene chloride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of methylenebis(tert-butylphosphane) may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methylenebis(tert-butylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: Methylenebis(tert-butylphosphane) can participate in nucleophilic substitution reactions, where the phosphorus atom attacks electrophilic centers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methylenebis(tert-butylphosphane) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying phosphorus-containing biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: Methylenebis(tert-butylphosphane) is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which methylenebis(tert-butylphosphane) exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The phosphorus atoms in the compound can donate electron density to the metal center, enhancing its reactivity and selectivity in catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine ligand.
Tris(tert-butylphosphane): Similar in structure but with three tert-butyl groups.
Bis(diphenylphosphino)methane: A related compound with different substituents on the phosphorus atoms.
Uniqueness
Methylenebis(tert-butylphosphane) is unique due to its specific steric and electronic properties, which can influence the outcome of catalytic reactions. Its tert-butyl groups provide steric hindrance, which can enhance selectivity in certain reactions, while the methylene bridge offers flexibility in coordination.
Properties
CAS No. |
94478-02-1 |
|---|---|
Molecular Formula |
C9H22P2 |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
tert-butyl(tert-butylphosphanylmethyl)phosphane |
InChI |
InChI=1S/C9H22P2/c1-8(2,3)10-7-11-9(4,5)6/h10-11H,7H2,1-6H3 |
InChI Key |
XKXHDSVFVJYBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)PCPC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















